Cas no 1563288-83-4 (3-(3-fluoro-4-methylphenyl)prop-2-enal)

3-(3-Fluoro-4-methylphenyl)prop-2-enal is a fluorinated aromatic aldehyde with a conjugated propenal side chain, offering unique reactivity due to the electron-withdrawing fluorine substituent and the α,β-unsaturated carbonyl system. The compound's structural features make it valuable in organic synthesis, particularly in Michael additions, cycloadditions, and as a precursor for heterocyclic frameworks. The fluorine atom enhances stability and influences regioselectivity in electrophilic reactions, while the methyl group provides moderate steric control. Its well-defined reactivity profile makes it suitable for pharmaceutical intermediates and fine chemical applications. The compound is typically handled under inert conditions due to its sensitivity to oxidation and polymerization.
3-(3-fluoro-4-methylphenyl)prop-2-enal structure
1563288-83-4 structure
商品名:3-(3-fluoro-4-methylphenyl)prop-2-enal
CAS番号:1563288-83-4
MF:C10H9FO
メガワット:164.176266431808
CID:5977387
PubChem ID:22370719

3-(3-fluoro-4-methylphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • 2-Propenal, 3-(3-fluoro-4-methylphenyl)-
    • 3-(3-Fluoro-4-methylphenyl)acrylaldehyde
    • 3-(3-fluoro-4-methylphenyl)prop-2-enal
    • EN300-1246111
    • CS-0349886
    • SCHEMBL18255202
    • 1563288-83-4
    • インチ: 1S/C10H9FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h2-7H,1H3
    • InChIKey: RSXODVNTRBIIFU-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C=CC1=CC=C(C)C(F)=C1

計算された属性

  • せいみつぶんしりょう: 164.063743068g/mol
  • どういたいしつりょう: 164.063743068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 密度みつど: 1.107±0.06 g/cm3(Predicted)
  • ふってん: 264.1±25.0 °C(Predicted)

3-(3-fluoro-4-methylphenyl)prop-2-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1246111-0.05g
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
0.05g
$660.0 2023-06-08
Enamine
EN300-1246111-500mg
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
500mg
$397.0 2023-10-02
Enamine
EN300-1246111-50mg
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
50mg
$348.0 2023-10-02
Enamine
EN300-1246111-0.25g
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
0.25g
$723.0 2023-06-08
Enamine
EN300-1246111-0.1g
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
0.1g
$691.0 2023-06-08
Enamine
EN300-1246111-0.5g
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
0.5g
$754.0 2023-06-08
Enamine
EN300-1246111-2500mg
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
2500mg
$810.0 2023-10-02
Enamine
EN300-1246111-1000mg
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
1000mg
$414.0 2023-10-02
Enamine
EN300-1246111-1.0g
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
1g
$785.0 2023-06-08
Enamine
EN300-1246111-2.5g
3-(3-fluoro-4-methylphenyl)prop-2-enal
1563288-83-4
2.5g
$1539.0 2023-06-08

3-(3-fluoro-4-methylphenyl)prop-2-enal 関連文献

3-(3-fluoro-4-methylphenyl)prop-2-enalに関する追加情報

Compound CAS No. 1563288-83-4: 3-(3-fluoro-4-methylphenyl)prop-2-enal

Compound CAS No. 1563288-83-4, also known as 3-(3-fluoro-4-methylphenyl)prop-2-enal, is a highly specialized organic compound with significant potential in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with an α,β-unsaturated aldehyde group, making it a versatile building block for advanced chemical synthesis.

The molecular structure of 3-(3-fluoro-4-methylphenyl)prop-2-enal consists of a benzene ring substituted with a fluoro group at the 3-position and a methyl group at the 4-position. The aldehyde group is attached to the benzene ring via a two-carbon chain, forming an α,β-unsaturated system. This arrangement imparts the compound with distinct electronic and steric properties, which are highly desirable in modern chemical research.

Recent studies have highlighted the importance of α,β-unsaturated aldehydes like CAS No. 1563288-83 in the development of bioactive molecules and advanced materials. For instance, researchers have explored its role in the synthesis of fluorescent sensors, where the conjugated system of the molecule allows for efficient energy transfer and emission properties.

In addition to its applications in sensor technology, compound CAS No. 1563288 has shown promise in drug discovery programs targeting various diseases. The fluorinated aromatic ring contributes to enhanced pharmacokinetic properties, while the aldehyde group provides opportunities for functionalization and bioconjugation.

The synthesis of compound CAS No. 1563288 typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent oxidation steps to introduce the aldehyde functionality. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with the principles of green chemistry.

CAS No. 1563288's physical properties, such as its melting point and solubility, have been extensively studied to optimize its use in different chemical processes. Its high stability under various reaction conditions makes it an ideal candidate for large-scale production in industrial settings.

In conclusion, compound CAS No. 1563288, or 3-(3-fluoro-4-methylphenyl)prop-2-enal, represents a cutting-edge material with diverse applications across multiple disciplines. Its unique structure and favorable chemical properties position it as a key component in advancing modern chemical research and development.

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